molecular formula C24H25ClF3NO4 B12349212 6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one

6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one

Cat. No.: B12349212
M. Wt: 483.9 g/mol
InChI Key: RNWSJJVRVJYMMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one typically involves multiple steps. One common method includes the use of sodium hydride in tetrahydrofuran at 60°C, followed by the addition of chloroformic acid ethyl ester . The reaction is carried out under an inert atmosphere to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives .

Scientific Research Applications

6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one involves its interaction with molecular targets such as the cytochrome bc1 complex. This interaction inhibits the reductive (Qi) site of the complex, disrupting the electron transport chain and leading to the death of the target organism . The compound’s unique structure allows it to bind effectively to these molecular targets, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one is unique due to its trifluoromethoxyphenoxy group, which enhances its binding affinity and specificity for the cytochrome bc1 complex . This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H25ClF3NO4

Molecular Weight

483.9 g/mol

IUPAC Name

6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one

InChI

InChI=1S/C24H25ClF3NO4/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)14-3-5-15(6-4-14)32-16-7-9-17(10-8-16)33-24(26,27)28/h3-10,13,18-22,29H,11-12H2,1-2H3

InChI Key

RNWSJJVRVJYMMT-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)C2CC(C(CC2N1)OC)Cl)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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